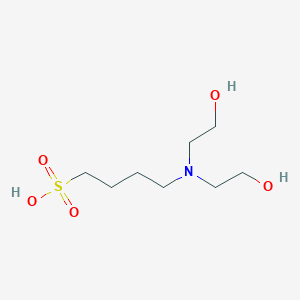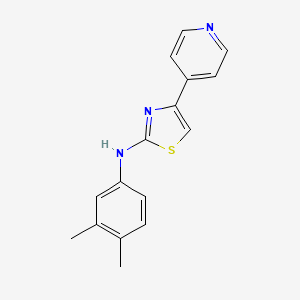![molecular formula C9H9N3O4 B7518267 Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate](/img/structure/B7518267.png)
Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate, commonly referred to as MOOA, is a pyrimidine derivative that has been the subject of scientific research due to its potential biological activity. MOOA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been investigated.
Mechanism of Action
The mechanism of action of MOOA is not fully understood. However, studies have shown that MOOA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. MOOA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Studies have shown that MOOA exhibits anti-inflammatory and anti-tumor activity. MOOA has been shown to inhibit the production of prostaglandins, which play a role in inflammation. MOOA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, MOOA has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
MOOA has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit biological activity. However, there are also limitations to using MOOA in laboratory experiments. MOOA has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MOOA may have limited stability under certain conditions.
Future Directions
There are several future directions for research on MOOA. One area of research could be to investigate the potential use of MOOA as a drug for the treatment of inflammatory diseases or cancer. Another area of research could be to investigate the mechanism of action of MOOA in more detail to better understand how it exhibits its biological activity. Additionally, further research could be conducted to investigate the potential use of MOOA as a fluorescent probe for the detection of metal ions.
Conclusion
MOOA is a pyrimidine derivative that has been the subject of scientific research due to its potential biological activity. MOOA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been investigated. MOOA exhibits anti-inflammatory and anti-tumor activity, and has been investigated for its potential use as a fluorescent probe for the detection of metal ions. There are several future directions for research on MOOA, including investigating its potential use as a drug and further investigating its mechanism of action.
Synthesis Methods
MOOA has been synthesized using various methods, including the reaction of 3-methyl-4-oxo-3,4-dihydro-[1,2]oxazolo[5,4-d]pyrimidine-5-carboxylic acid with methyl chloroacetate in the presence of triethylamine. Another method involves the reaction of 3-methyl-4-oxo-3,4-dihydro-[1,2]oxazolo[5,4-d]pyrimidine-5-carboxylic acid with methyl bromoacetate in the presence of potassium carbonate. MOOA has also been synthesized using a one-pot reaction of 3-methyl-4-oxo-3,4-dihydro-[1,2]oxazolo[5,4-d]pyrimidine-5-carboxylic acid, methyl iodide, and potassium carbonate in dimethyl sulfoxide.
Scientific Research Applications
MOOA has been the subject of scientific research due to its potential biological activity. Studies have shown that MOOA exhibits anti-inflammatory and anti-tumor activity, making it a potential candidate for the development of new drugs. MOOA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-5-7-8(16-11-5)10-4-12(9(7)14)3-6(13)15-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUILPNBOQSINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)N(C=N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)

![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)
![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)

![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)
![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)
![Methyl 3-({[3-(3-hydroxyquinoxalin-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B7518262.png)
